molecular formula C11H15NO3 B13041827 Ethyl 5,6,7,8-tetrahydro-4H-cyclohepta[D]isoxazole-3-carboxylate

Ethyl 5,6,7,8-tetrahydro-4H-cyclohepta[D]isoxazole-3-carboxylate

Cat. No.: B13041827
M. Wt: 209.24 g/mol
InChI Key: OFDPZVSYFCGQOI-UHFFFAOYSA-N
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Description

Ethyl 5,6,7,8-tetrahydro-4H-cyclohepta[D]isoxazole-3-carboxylate is a complex organic compound with a unique structure that includes a cyclohepta[D]isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,6,7,8-tetrahydro-4H-cyclohepta[D]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cycloheptanone derivative with hydroxylamine to form the isoxazole ring, followed by esterification with ethanol to yield the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6,7,8-tetrahydro-4H-cyclohepta[D]isoxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophilic reagents like sodium methoxide or electrophilic reagents like acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 5,6,7,8-tetrahydro-4H-cyclohepta[D]isoxazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 5,6,7,8-tetrahydro-4H-cyclohepta[D]isoxazole-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate: Similar structure but contains a thiophene ring instead of an isoxazole ring.

    5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid: Similar structure but lacks the ethyl ester group.

Uniqueness

Ethyl 5,6,7,8-tetrahydro-4H-cyclohepta[D]isoxazole-3-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

ethyl 5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxylate

InChI

InChI=1S/C11H15NO3/c1-2-14-11(13)10-8-6-4-3-5-7-9(8)15-12-10/h2-7H2,1H3

InChI Key

OFDPZVSYFCGQOI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC2=C1CCCCC2

Origin of Product

United States

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